tert-Butyl N-[2-(2-methoxyphenyl)propan-2-yl]carbamate
Overview
Description
tert-Butyl N-[2-(2-methoxyphenyl)propan-2-yl]carbamate is a chemical compound known for its applications in organic synthesis and medicinal chemistry. It is characterized by its tert-butyl carbamate group, which is often used as a protecting group for amines in synthetic chemistry.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with voltage-gated sodium channels and regulate the collapse response mediator protein 2 (crmp2) .
Mode of Action
Based on the structure and properties of similar compounds, it can be inferred that it might interact with its targets and induce changes in their function . The specific interactions and resulting changes would need further investigation.
Biochemical Pathways
Similar compounds have been known to affect the function of voltage-gated sodium channels and regulate crmp2 , which are involved in various cellular processes including neuronal signaling.
Result of Action
Based on the known targets of similar compounds, it can be inferred that it might affect neuronal signaling and other related cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[2-(2-methoxyphenyl)propan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate aryl halide under palladium-catalyzed conditions. For instance, the reaction can be carried out using cesium carbonate as a base in 1,4-dioxane as the solvent .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[2-(2-methoxyphenyl)propan-2-yl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tert-butyl carbamate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include palladium catalysts, cesium carbonate, and various solvents like 1,4-dioxane .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, palladium-catalyzed reactions typically yield N-Boc-protected anilines .
Scientific Research Applications
tert-Butyl N-[2-(2-methoxyphenyl)propan-2-yl]carbamate has several scientific research applications:
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It plays a role in the development of drugs by protecting functional groups during the synthesis of active pharmaceutical ingredients.
Industry: It is used in the production of fine chemicals and intermediates for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler compound used for similar protecting group applications.
tert-Butyl N-(benzyloxy)carbamate: Another protecting group used in organic synthesis.
N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]carbamate: Used in similar applications but with different structural features.
Uniqueness
tert-Butyl N-[2-(2-methoxyphenyl)propan-2-yl]carbamate is unique due to its specific structure, which provides distinct reactivity and stability compared to other carbamate compounds. Its methoxyphenyl group offers additional functionalization possibilities, making it valuable in complex synthetic routes .
Properties
IUPAC Name |
tert-butyl N-[2-(2-methoxyphenyl)propan-2-yl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-14(2,3)19-13(17)16-15(4,5)11-9-7-8-10-12(11)18-6/h7-10H,1-6H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJBASGVOVWEJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C1=CC=CC=C1OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401138448 | |
Record name | Carbamic acid, N-[1-(2-methoxyphenyl)-1-methylethyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401138448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1338222-73-3 | |
Record name | Carbamic acid, N-[1-(2-methoxyphenyl)-1-methylethyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1338222-73-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[1-(2-methoxyphenyl)-1-methylethyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401138448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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